molecular formula C25H40O6 B1682744 Simvastatin acid CAS No. 121009-77-6

Simvastatin acid

Cat. No.: B1682744
CAS No.: 121009-77-6
M. Wt: 436.6 g/mol
InChI Key: XWLXKKNPFMNSFA-HGQWONQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenivastatin, also known as simvastatin acid or simvastatin hydroxy acid, is a pharmacologically active metabolite formed from the lactone prodrug simvastatin. It is a potent reversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, tenivastatin reduces cholesterol synthesis and increases the uptake of low-density lipoprotein (LDL) by the liver, thereby lowering blood cholesterol levels .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tenivastatin is involved in several biochemical reactions, primarily through its interaction with HMG-CoA reductase. By inhibiting this enzyme, tenivastatin reduces the synthesis of cholesterol. Additionally, tenivastatin interacts with organic anion transporting polypeptide 1B1 (OATP1B1) and organic anion transporting polypeptide 3A1 (OATP3A1). OATP1B1 is expressed on the sinusoidal membrane of hepatocytes and plays a crucial role in the hepatic elimination of drugs, including statins. OATP3A1, predominantly expressed in the heart, modulates the exposure of cardiac tissue to tenivastatin .

Cellular Effects

Tenivastatin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to upregulate the expression of IQGAP2 gene while repressing IQGAP1 and IQGAP3 genes in hepatocellular carcinoma cells. This modulation of gene expression leads to increased cell mortality in HepG2 cell lines. Tenivastatin also interacts with enzymes such as JNK, HDAC6, and HDAC8, further influencing cellular functions .

Molecular Mechanism

At the molecular level, tenivastatin exerts its effects by binding to the active site of HMG-CoA reductase, thereby inhibiting its activity. This inhibition reduces the synthesis of cholesterol and increases the uptake of LDL by liver cells. Tenivastatin also exhibits interactions with the active sites of JNK, HDAC6, and HDAC8, which are involved in various cellular processes. These interactions contribute to the compound’s ability to modulate gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tenivastatin have been observed to change over time. The compound is stable under standard conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that tenivastatin maintains its efficacy in reducing cholesterol levels and modulating gene expression over extended periods. Prolonged exposure to tenivastatin may lead to adaptive changes in cellular functions .

Dosage Effects in Animal Models

The effects of tenivastatin vary with different dosages in animal models. At lower doses, tenivastatin effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, tenivastatin can lead to toxic effects, including liver damage and muscle toxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Tenivastatin is involved in several metabolic pathways, primarily through its interaction with HMG-CoA reductase. It also interacts with enzymes such as JNK, HDAC6, and HDAC8, influencing metabolic flux and metabolite levels. These interactions contribute to the compound’s ability to modulate cholesterol synthesis and cellular metabolism .

Transport and Distribution

Tenivastatin is transported and distributed within cells and tissues through interactions with transporters such as OATP1B1 and OATP3A1. These transporters facilitate the uptake of tenivastatin into hepatocytes and cardiomyocytes, respectively. The localization and accumulation of tenivastatin within these cells are crucial for its therapeutic effects .

Subcellular Localization

The subcellular localization of tenivastatin is influenced by targeting signals and post-translational modifications. Tenivastatin is primarily localized in the cytoplasm, where it interacts with HMG-CoA reductase and other enzymes. This localization is essential for its inhibitory effects on cholesterol synthesis and modulation of cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tenivastatin is synthesized from simvastatin through hydrolysis. The process involves the conversion of the lactone ring in simvastatin to the corresponding hydroxy acid form. This reaction typically requires an alkaline medium, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of tenivastatin involves large-scale hydrolysis of simvastatin. The process is optimized to achieve high yield and purity. The reaction conditions, including temperature, pH, and reaction time, are carefully controlled. The product is then purified using techniques such as crystallization or chromatography to obtain tenivastatin in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tenivastatin undergoes various chemical reactions, including:

    Oxidation: Tenivastatin can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert tenivastatin to its corresponding alcohols.

    Substitution: Tenivastatin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tenivastatin can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Properties

Simvastatin acid functions primarily as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. The compound's efficacy in reducing low-density lipoprotein (LDL) cholesterol levels is well-documented. Additionally, this compound exhibits various pharmacokinetic properties that influence its clinical applications:

  • Bioavailability : The peak concentration of this compound can be significantly increased by co-administration with other drugs, such as gemfibrozil, which enhances its absorption and bioavailability .
  • Metabolism : this compound is subjected to extensive first-pass metabolism, affecting its systemic availability and therapeutic efficacy .

Cardiovascular Disease Prevention

This compound is primarily used to lower cholesterol levels and reduce the risk of cardiovascular events. Clinical studies show that it effectively decreases total cholesterol and LDL cholesterol levels, leading to improved outcomes in patients with a history of cardiovascular disease.

Neurological Disorders

Emerging research suggests that simvastatin may have neuroprotective effects. Studies indicate potential therapeutic applications in various neurological conditions:

  • Alzheimer’s Disease : Simvastatin may reduce the risk of developing Alzheimer's disease by modulating amyloid-beta metabolism and exerting anti-inflammatory effects .
  • Parkinson’s Disease : There is evidence suggesting that simvastatin could delay the onset of movement disorders associated with Parkinson's disease .
  • Medulloblastoma : Recent findings indicate that simvastatin may inhibit the growth of medulloblastoma cells, presenting a novel approach for treating this pediatric brain tumor .

Metabolic Effects

Research has shown that this compound can influence glucose metabolism. While lactone forms of simvastatin enhance glucose uptake and glycogen synthesis, the acid form appears to decrease glycogen synthesis without affecting glucose uptake . This distinction is critical for understanding the metabolic implications of simvastatin in diabetic patients.

Documented Case Studies

Several case studies illustrate the clinical implications of this compound:

  • Case Study on Statin Intolerance : A 75-year-old female patient experienced severe muscle pain after starting simvastatin therapy. This case highlights the need for careful monitoring of muscle-related side effects associated with statin use, including potential rhabdomyolysis .
  • Pharmacokinetic Studies : A study developed a liquid chromatography-tandem mass spectrometry method to analyze plasma concentrations of simvastatin and its active metabolite. The findings demonstrated significant variability in pharmacokinetic profiles among individuals, emphasizing the importance of personalized medicine in statin therapy .

Data Tables

The following table summarizes key findings related to the pharmacological effects and therapeutic applications of this compound:

Application AreaKey FindingsReferences
Cardiovascular DiseaseReduces LDL cholesterol; improves cardiovascular outcomes
Neurological DisordersPotential to reduce risk for Alzheimer’s and Parkinson’s diseases; inhibits medulloblastoma growth
Metabolic EffectsLactone form enhances glucose uptake; acid form decreases glycogen synthesis

Comparison with Similar Compounds

Tenivastatin is similar to other HMG-CoA reductase inhibitors, such as:

  • Atorvastatin
  • Rosuvastatin
  • Pravastatin
  • Lovastatin

Uniqueness: Tenivastatin is unique in its specific structure and pharmacokinetic properties. It is derived from simvastatin and has a distinct hydroxy acid form, which contributes to its potency and effectiveness as an HMG-CoA reductase inhibitor .

Biological Activity

Simvastatin, a member of the statin class of drugs, is primarily known for its role as an HMG-CoA reductase inhibitor, which effectively lowers cholesterol levels. However, its active form, simvastatin acid, exhibits a wide array of biological activities beyond lipid-lowering effects. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

This compound functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels and results in several downstream effects:

  • Inhibition of Protein Synthesis : this compound has been shown to inhibit bacterial protein synthesis, particularly in Staphylococcus aureus, reducing the production of key toxins like Panton-Valentine leukocidin (PVL) and α-hemolysin .
  • Activation of AMPK : It acts as an AMP-activated protein kinase (AMPK) activator, promoting metabolic processes that enhance energy balance and lipid metabolism .

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antibacterial activity of simvastatin against Gram-positive bacteria. The proteomic analysis indicates that simvastatin treatment leads to significant dysregulation of cellular pathways in bacteria, ultimately inhibiting their growth .

Bacterial StrainEffect of this compound
Staphylococcus aureusInhibition of toxin production
Streptococcus pneumoniaeBroad-spectrum antibacterial activity

Anti-inflammatory and Anticancer Properties

This compound also exhibits anti-inflammatory and anticancer effects:

  • Inhibition of Smooth Muscle Cell Proliferation : It has been shown to inhibit smooth muscle cell migration and proliferation, which is beneficial in preventing vascular complications .
  • Induction of Ferroptosis : Recent research suggests that simvastatin can induce ferroptosis, a form of regulated cell death associated with cancer therapy .
  • Amyloid Beta Reduction : In models of Alzheimer's disease, this compound has been found to reduce amyloid beta levels by affecting the processing of amyloid precursor protein (APP), highlighting its potential neuroprotective effects .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by various factors, including genetic polymorphisms and interactions with other medications. For instance:

  • Gemfibrozil Interaction : Co-administration with gemfibrozil significantly increases the plasma concentration of this compound by 185%, raising concerns about myopathy risk .
  • Metabolism : Simvastatin is primarily metabolized by CYP3A4 enzymes, and its conversion from the inactive lactone form to the active acid form occurs via hydrolysis .

Case Studies

Several case studies illustrate the clinical implications of this compound's biological activities:

  • Case Study on Statin Intolerance :
    • A 75-year-old woman developed severe muscle pain after starting simvastatin. Lab results indicated elevated creatine kinase levels, suggesting myopathy linked to increased exposure to this compound due to drug interactions .
  • Effect on Kidney Function :
    • In patients with coronary heart disease, simvastatin treatment was correlated with improved kidney function markers over time, indicating its protective renal effects .

Research Findings Summary

Recent research findings emphasize the multifaceted roles of this compound:

Biological ActivityResearch Findings
AntibacterialSignificant inhibition of S. aureus toxin production
Anti-inflammatoryReduced smooth muscle proliferation
AnticancerInduced ferroptosis in cancer cells
NeuroprotectiveDecreased amyloid beta levels in Alzheimer's models

Properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLXKKNPFMNSFA-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880249
Record name Simvastatin carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121009-77-6
Record name Tenivastatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenivastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14714
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Simvastatin carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENIVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Simvastatin acid
Simvastatin acid
Simvastatin acid
Simvastatin acid
Simvastatin acid
Simvastatin acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.